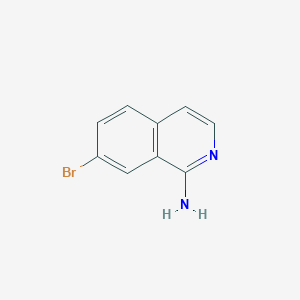

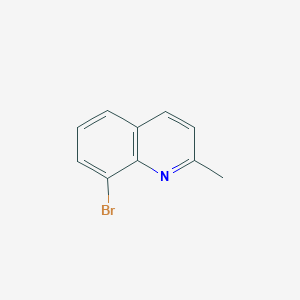

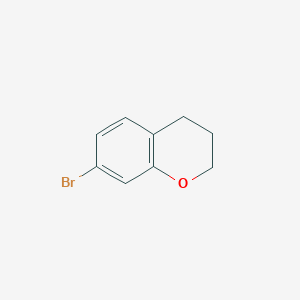

8-Brom-2-methylchinolin

Übersicht

Beschreibung

8-Bromo-2-methylquinoline is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and biology. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom and a methyl group on the quinoline ring can significantly alter its chemical and physical properties, making it a versatile intermediate for further chemical transformations .

Synthesis Analysis

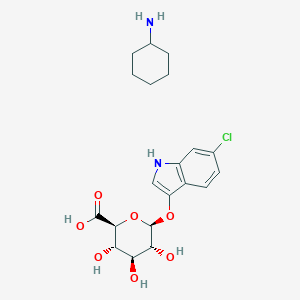

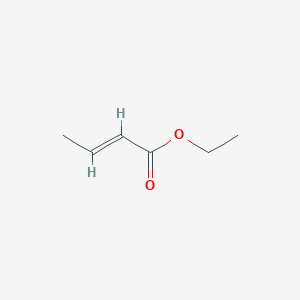

The synthesis of brominated quinolines, including 8-bromo-2-methylquinoline, often involves halogenation reactions. For instance, 8-methylquinoline-5-carboxylic acid, a related compound, can be synthesized through the Skraup reaction and subsequently brominated in the presence of silver sulfate . The Knorr synthesis is another method that has been explored for the preparation of bromoquinolines, which involves the condensation of β-keto esters with bromoaniline followed by cyclization . Additionally, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from bromoquinoline diones has been reported, providing insight into the regiochemistry of nucleophilic substitution reactions involving bromoquinolines .

Molecular Structure Analysis

The molecular structure of bromoquinolines has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was determined through X-ray crystallography, revealing that bromination occurs at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state10. This structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Bromoquinolines, including 8-bromo-2-methylquinoline, can undergo various chemical reactions. They can act as photolabile protecting groups, which can be removed upon exposure to light, releasing protected biomolecules such as neurotransmitters and drugs . The photolysis of these protecting groups has been suggested to proceed through a solvent-assisted photoheterolysis mechanism . Moreover, bromoquinolines can participate in coupling reactions, as demonstrated by the palladium-catalyzed cross-coupling of 3-bromoquinolines with phenylboric acids to yield 3-arylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-2-methylquinoline are influenced by the presence of the bromine and methyl groups. These compounds are generally stable in the dark, soluble in water, and exhibit low levels of fluorescence, which is advantageous for their use in conjunction with fluorescent indicators of biological function . The increased solubility and low fluorescence of bromoquinolines like BHQ make them useful as caging groups for biological messengers .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebs-Eigenschaften

8-Brom-2-methylchinolin ist eine wichtige Verbindung in der medizinischen Chemie aufgrund seiner potenziellen Antikrebs-Eigenschaften . Es dient als Gerüst für die Entwicklung neuer Medikamente, die das Wachstum von Krebszellen hemmen können. Forscher untersuchen seine Derivate auf ihre Wirksamkeit gegen verschiedene Krebsarten, einschließlich ihrer Rolle in gezielten Therapien, die Schäden an gesunden Zellen minimieren.

Synthetische organische Chemie: Bausteine

In der synthetischen organischen Chemie wird this compound als Baustein für die Synthese komplexerer Moleküle verwendet . Sein Bromatom ist eine reaktive Stelle, die eine weitere Funktionalisierung ermöglicht und es zu einem vielseitigen Vorläufer für die Herstellung einer Vielzahl von organischen Verbindungen mit potenziellen biologischen Aktivitäten macht.

Arzneimittelforschung: Pharmakophor-Entwicklung

Diese Verbindung ist auch in der Arzneimittelforschung von entscheidender Bedeutung als Pharmakophor, d. h. ein Teil einer Molekülstruktur, der für eine bestimmte biologische Interaktion verantwortlich ist . Es hilft bei der Identifizierung und Optimierung neuer Medikamentenkandidaten und trägt zur Entwicklung von Medikamenten mit besseren Sicherheits- und Wirksamkeitsprofilen bei.

Grüne Chemie: Nachhaltige Synthese

This compound ist in der grünen Chemie relevant, wo es in Verfahren verwendet wird, die darauf abzielen, die Verwendung und Erzeugung von gefährlichen Stoffen zu reduzieren oder zu eliminieren . Seine Synthese kann umweltfreundliche Verfahren beinhalten, wie z. B. lösungsmittelfreie Reaktionen und die Verwendung sicherer, wiederverwendbarer Katalysatoren, die mit den Prinzipien der Nachhaltigkeit übereinstimmen.

Pharmazeutik: Therapeutische Wirkstoffe

Die Verbindung findet Anwendungen in der pharmazeutischen Industrie, da sie in verschiedene therapeutische Wirkstoffe umgewandelt werden kann . Seine Derivate werden auf ein breites Spektrum an Bioreaktionen untersucht, darunter antimikrobielle, entzündungshemmende und kardiovaskuläre Aktivitäten, die für die Behandlung einer Vielzahl von Krankheiten von entscheidender Bedeutung sind.

Industrielle Chemie: Materialsynthese

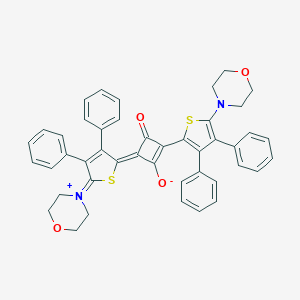

In der industriellen Chemie wird this compound bei der Synthese von Materialien mit spezifischen Anwendungen verwendet, wie z. B. lichtemittierenden Metallkomplexen . Diese Materialien können in verschiedenen Industrien eingesetzt werden, von der Elektronik bis zur Photonik, was die Bedeutung der Verbindung über den pharmazeutischen Bereich hinaus unterstreicht.

Safety and Hazards

The safety information for 8-Bromo-2-methylquinoline indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The title compound, 8-bromo-2-methylquinoline, is an important intermediate of medicine industry . The unit-cell of the title compound contains four molecules, and the corresponding bond lengths and angles of these molecules are agree with each other .

Wirkmechanismus

Target of Action

8-Bromo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has found versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline and its derivatives have shown substantial biological activities . .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

A study mentioned the synthesis of 8-bromo-1h-1,2,3-triazol-4-yl-2-methylquinoline derivatives and their potential anticancer activities .

Eigenschaften

IUPAC Name |

8-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPRZSFQSOEDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405818 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61047-43-6 | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of 8-Bromo-2-methylquinoline molecules within its crystal structure?

A1: The crystal structure analysis of 8-Bromo-2-methylquinoline reveals that the two six-membered rings within the quinoline system are nearly coplanar. This is evidenced by the small dihedral angle of 0.49° measured between them []. Furthermore, the molecules arrange themselves in a face-to-face stacking pattern within the crystal lattice, with a centroid-to-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)